![molecular formula C17H17F3N2O3S B4061392 N~2~-benzyl-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4061392.png)
N~2~-benzyl-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide
Overview
Description
“N~2~-benzyl-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide” is a complex organic compound. It contains a benzyl group, a methylsulfonyl group, a trifluoromethylphenyl group, and a glycinamide group .
Synthesis Analysis
While the exact synthesis process for this compound is not available, it might involve several steps including the formation of the benzyl group, the introduction of the methylsulfonyl group, and the attachment of the trifluoromethylphenyl group . The final step would likely involve the formation of the glycinamide group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl group would provide a phenyl ring structure, while the methylsulfonyl and trifluoromethylphenyl groups would add additional complexity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzyl group could undergo electrophilic aromatic substitution or free radical bromination .Future Directions
Mechanism of Action
Target of Action
CBKinase1_003178, also known as N2-benzyl-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide or CBKinase1_015578, is a kinase inhibitor . Kinases are enzymes that phosphorylate specific substrates, playing a vital role in signal transduction networks . They are associated with more than 200 diseases, especially cancer . As of 2019, only 49 kinases (8%) are currently primary targets of FDA-approved small-molecule cancer drugs .
Mode of Action
CBKinase1_003178 interacts with its kinase targets, leading to changes in the phosphorylation state of the substrates . This interaction can influence enzyme activity or alter a kinase’s interaction with its protein targets, thereby regulating cellular functions like growth, differentiation, proliferation, apoptosis, inflammation, and metabolism .
Biochemical Pathways
CBKinase1_003178 affects the kinase-mediated signaling pathways. These pathways are crucial for various cellular functions such as cell cycle regulation, differentiation, survival, proliferation, apoptosis, growth, and signal transduction . The addition of phosphate groups to proteins results in the activation of cellular signal transduction pathways, playing a critical role in numerous biological activities .
Pharmacokinetics
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of CBKinase1_003178 are crucial in drug discovery and chemical safety assessment . These properties play a significant role in determining the drug’s bioavailability, efficacy, and safety profile.
Result of Action
The molecular and cellular effects of CBKinase1_003178 action involve changes in the phosphorylation state of its kinase targets, leading to alterations in various cellular processes . These changes can influence cell cycle progression, apoptosis, and other cellular functions, potentially leading to therapeutic effects in disease conditions such as cancer .
properties
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c1-26(24,25)22(11-13-6-3-2-4-7-13)12-16(23)21-15-9-5-8-14(10-15)17(18,19)20/h2-10H,11-12H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZUJPMLQAFXGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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